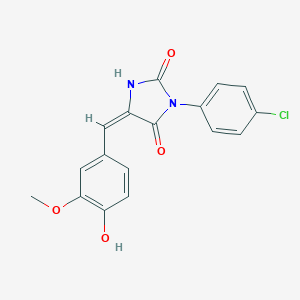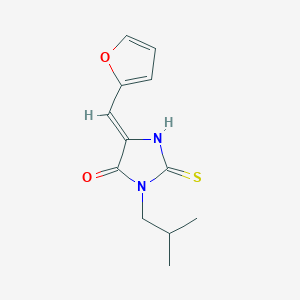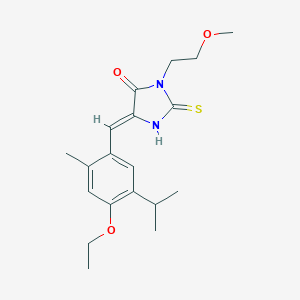
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione, also known as CHIM, is a synthetic compound with potential therapeutic applications. CHIM is a member of the imidazolidine-2,4-dione family of compounds and has been the subject of extensive scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. Studies have shown that (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione can reduce inflammation by inhibiting the production of inflammatory cytokines. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation of using (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of potential future directions for research on (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione. One area of research could be to further investigate its potential as a chemotherapeutic agent. Another area of research could be to investigate its potential as an anti-inflammatory agent for the treatment of conditions such as arthritis. Additionally, more research could be done to better understand the mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione and how it interacts with other proteins and enzymes in the body.
Métodos De Síntesis
The synthesis of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione involves the reaction of 4-chloroaniline, 4-hydroxy-3-methoxybenzaldehyde, and glycine in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using column chromatography to obtain pure (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has antitumor, anti-inflammatory, antioxidant, and antimicrobial properties. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.
Propiedades
Nombre del producto |
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C17H13ClN2O4 |
Peso molecular |
344.7 g/mol |
Nombre IUPAC |
(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-15-9-10(2-7-14(15)21)8-13-16(22)20(17(23)19-13)12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,23)/b13-8+ |
Clave InChI |
QXTHVYDOIWJAQC-MDWZMJQESA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B305631.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)

![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305638.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)

![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)